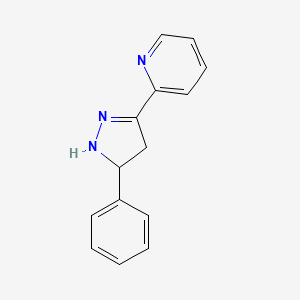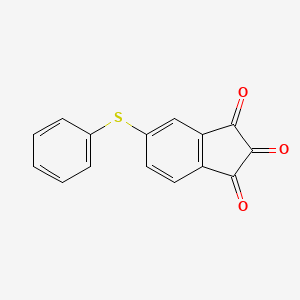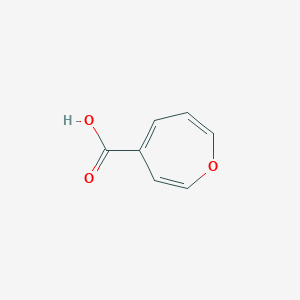
4-Oxepincarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxepincarboxylic acid is an organic compound characterized by the presence of a seven-membered ring containing an oxygen atom and a carboxylic acid functional group. This compound is notable for its unique structure, which includes a combination of ether and carboxylic acid functionalities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Oxepincarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes . Another method includes the hydrolysis of nitriles, where the nitrile group is converted into a carboxylic acid group . Additionally, the carboxylation of Grignard reagents is a widely used method, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. The hydrolysis of nitriles and carboxylation of Grignard reagents are also employed in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxepincarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid into esters, amides, or acid chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and borane (BH₃) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, and alcohols for esterification reactions.
Major Products
Oxidation: Produces higher carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms esters, amides, and acid chlorides.
Aplicaciones Científicas De Investigación
4-Oxepincarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 4-Oxepincarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The ether functionality may also play a role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Formic acid: The simplest carboxylic acid with a single carbon atom.
Acetic acid: A two-carbon carboxylic acid commonly found in vinegar.
Propionic acid: A three-carbon carboxylic acid used as a preservative.
Butyric acid: A four-carbon carboxylic acid with a strong odor.
Uniqueness
4-Oxepincarboxylic acid is unique due to its seven-membered ring structure containing an oxygen atom, which distinguishes it from simpler carboxylic acids. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
500887-58-1 |
|---|---|
Fórmula molecular |
C7H6O3 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
oxepine-4-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-7(9)6-2-1-4-10-5-3-6/h1-5H,(H,8,9) |
Clave InChI |
QMWWZGBQNZGNGM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
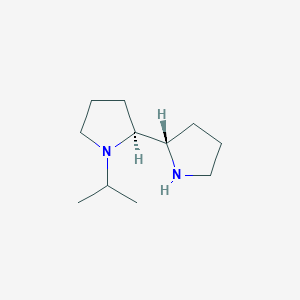
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
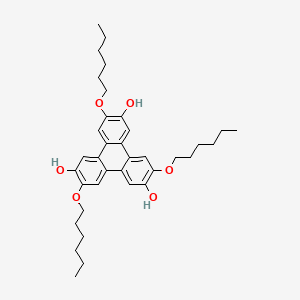
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)


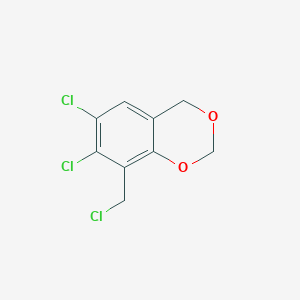
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
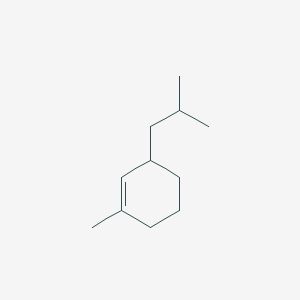
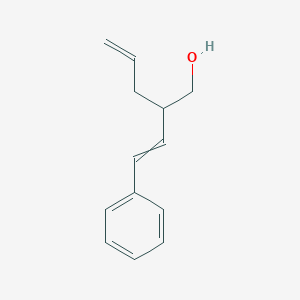
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
